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molecular formula C11H9F3N2O6 B8290671 4-Nitrophenyl 2-trifluoroacetylaminoethyl carbonate

4-Nitrophenyl 2-trifluoroacetylaminoethyl carbonate

Cat. No. B8290671
M. Wt: 322.19 g/mol
InChI Key: UFHZXEZOZUNJEP-UHFFFAOYSA-N
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Patent
US04336369

Procedure details

17 g (0.108 mol) of 2-(trifluoroacetylamino)ethanol are dissolved in 210 ml of pyridine, 21 g of chloroformic acid 4-nitrophenyl ester are added and the mixture is left to stand overnight at room temperature. It is then concentrated, the residue is taken up in methylene chloride and the methylene chloride mixture is washed with ice-water and dried with Na2SO4. After evaporating off the solvent, 33 g of a light-colored oil are obtained.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
210 mL
Type
solvent
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]([NH:5][CH2:6][CH2:7][OH:8])=[O:4].[N+:11]([C:14]1[CH:19]=[CH:18][C:17]([O:20][C:21](Cl)=[O:22])=[CH:16][CH:15]=1)([O-:13])=[O:12]>N1C=CC=CC=1>[C:21](=[O:22])([O:8][CH2:7][CH2:6][NH:5][C:3](=[O:4])[C:2]([F:10])([F:9])[F:1])[O:20][C:17]1[CH:16]=[CH:15][C:14]([N+:11]([O-:13])=[O:12])=[CH:19][CH:18]=1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
FC(C(=O)NCCO)(F)F
Name
Quantity
210 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
21 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)OC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the mixture is left
CONCENTRATION
Type
CONCENTRATION
Details
It is then concentrated
WASH
Type
WASH
Details
the methylene chloride mixture is washed with ice-water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
After evaporating off the solvent, 33 g of a light-colored oil
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(OC1=CC=C(C=C1)[N+](=O)[O-])(OCCNC(C(F)(F)F)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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